(R)-Flurbiprofen glucuronide

Vue d'ensemble

Description

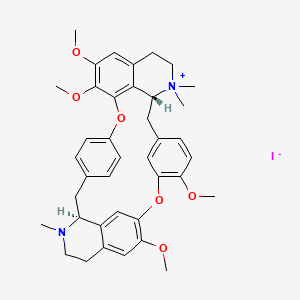

“®-Flurbiprofen glucuronide” is a glucuronide conjugate of Flurbiprofen. Glucuronidation is a process that involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase1. The substances resulting from glucuronidation are known as glucuronides and are typically much more water-soluble than the non-glucuronic acid-containing substances from which they were originally synthesized1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “®-Flurbiprofen glucuronide”. However, glucuronidation, the process by which glucuronides are formed, is well-documented1. It involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase1.Molecular Structure Analysis

The molecular structure of “®-Flurbiprofen glucuronide” is not directly available. However, glucuronides in general have a glucuronic acid linked via a glycosidic bond to another substance2.Chemical Reactions Analysis

Glucuronides are known to be involved in drug metabolism. They are formed in the liver and are typically much more water-soluble than the non-glucuronic acid-containing substances from which they were originally synthesized1. This increased water solubility allows for their subsequent elimination from the body through urine or feces1.Applications De Recherche Scientifique

Glucuronidation Pathways : (R)-Flurbiprofen is subject to glucuronidation, a metabolic process primarily involving the enzyme UDP-glucuronosyltransferase (UGT). UGT2B7 shows high activity for both (R)- and (S)-glucuronide, with (R)-glucuronide forming more predominantly in human liver microsomes (Mano, Usui, & Kamimura, 2007).

Interspecies Variations : The glucuronidation of (R)-Flurbiprofen varies across species. In rats and humans, the R-enantiomer is glucuronidated faster than the S-form, with differences in enzyme kinetics and activity observed (Hamdoune et al., 1995).

Genetic Polymorphisms : The genetic variants of UGT2B7 and UGT1A9 enzymes, which are involved in the formation of acyl glucuronides of (R)-Flurbiprofen, exhibit activity changes toward different substrates. This influences the glucuronidation process and potentially affects drug efficacy and safety (Wang, Yuan, & Zeng, 2011).

Therapeutic Potential in Neuropathic Pain and Multiple Sclerosis : R-Flurbiprofen has been shown to reduce neuropathic pain in rodent models by modulating the endocannabinoid system and has potential efficacy in treating multiple sclerosis due to its anti-inflammatory and antioxidative properties (Bishay et al., 2010); (Schmitz et al., 2014).

Potential in Treating Alzheimer's Disease : (R)-Flurbiprofen is being investigated for its potential in treating Alzheimer's disease. It appears to modulate gamma-secretase, an enzyme involved in the production of malignant amyloid peptides, a key factor in Alzheimer's (Geerts, 2007).

Impact on Hepatic Ischemia/Reperfusion Injury : Flurbiprofen has been found to protect mice from hepatic ischemia/reperfusion injury by inhibiting GSK-3β signaling and mitochondrial permeability transition, suggesting its potential in clinical settings for protecting liver function (Fu et al., 2012).

Effect on NF-kappaB and AP-1 Activation : R-flurbiprofen has shown inhibitory effects on NF-kappaB and AP-1 activation, indicating its anti-inflammatory activity and potential in diseases where these transcription factors play a role (Tegeder et al., 2001).

Safety And Hazards

Acyl glucuronides, a class of glucuronides, have been implicated in the toxicity of several carboxylic acid-containing drugs3. However, direct evidence supporting these claims remains sparse3.

Orientations Futures

Research on glucuronides is ongoing, with recent studies focusing on the structure, function, and inhibition of drug-reactivating human gut microbial β-glucuronidases4. Future research may also focus on the development of novel linkers for antibody-drug conjugates5.

Please note that this information is based on the available resources and there might be more recent studies that provide further insights.

Propriétés

IUPAC Name |

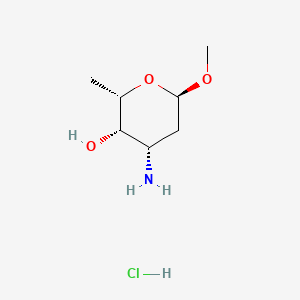

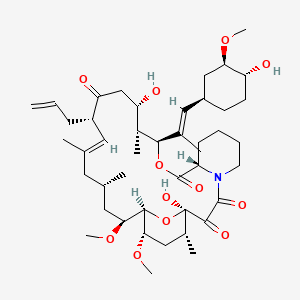

(2S,3S,4S,5R,6S)-6-[(2R)-2-(3-fluoro-4-phenylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10-,15+,16+,17-,18+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPQBSOCUVSKTP-LPCIUUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Flurbiprofen glucuronide | |

CAS RN |

162992-67-8 | |

| Record name | Tarenflurbil-acyl-beta-D-glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)

![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)